molecular formula C14H12ClNO4 B5854968 6-chloro-3-(4-morpholinylcarbonyl)-2H-chromen-2-one

6-chloro-3-(4-morpholinylcarbonyl)-2H-chromen-2-one

Cat. No. B5854968
M. Wt: 293.70 g/mol
InChI Key: ZZIPSNQSMMHFIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-3-(4-morpholinylcarbonyl)-2H-chromen-2-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as “LY294002” and is a potent inhibitor of phosphoinositide 3-kinase (PI3K), a signaling enzyme that plays a crucial role in several cellular processes.

Mechanism of Action

LY294002 works by inhibiting the activity of 6-chloro-3-(4-morpholinylcarbonyl)-2H-chromen-2-one. 6-chloro-3-(4-morpholinylcarbonyl)-2H-chromen-2-one is activated by various growth factors and cytokines, which leads to the production of phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3, in turn, activates downstream signaling pathways, including the Akt/mTOR pathway, which regulates cell growth and survival. LY294002 binds to the ATP-binding site of 6-chloro-3-(4-morpholinylcarbonyl)-2H-chromen-2-one and prevents its activation, thereby inhibiting downstream signaling pathways.
Biochemical and Physiological Effects
LY294002 has been shown to have several biochemical and physiological effects. Inhibition of 6-chloro-3-(4-morpholinylcarbonyl)-2H-chromen-2-one signaling by LY294002 has been shown to induce apoptosis (programmed cell death) in cancer cells. LY294002 has also been shown to inhibit angiogenesis (the formation of new blood vessels) in tumors, which is crucial for tumor growth and metastasis. In addition, LY294002 has been shown to improve insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

LY294002 has several advantages for lab experiments. It is a potent and selective inhibitor of 6-chloro-3-(4-morpholinylcarbonyl)-2H-chromen-2-one, which makes it a valuable tool for studying the role of 6-chloro-3-(4-morpholinylcarbonyl)-2H-chromen-2-one in various cellular processes. LY294002 is also stable and can be easily synthesized in large quantities. However, LY294002 has some limitations for lab experiments. It is not a specific inhibitor of 6-chloro-3-(4-morpholinylcarbonyl)-2H-chromen-2-one, and can also inhibit other kinases, which can lead to off-target effects. In addition, LY294002 can be toxic at high concentrations, which can limit its use in some experiments.

Future Directions

LY294002 has several potential future directions for scientific research. One area of research is the development of more specific and potent inhibitors of 6-chloro-3-(4-morpholinylcarbonyl)-2H-chromen-2-one. Another area of research is the identification of new targets downstream of 6-chloro-3-(4-morpholinylcarbonyl)-2H-chromen-2-one signaling pathways, which can lead to the development of new therapies for diseases such as cancer and diabetes. LY294002 can also be used in combination with other drugs to enhance their efficacy and reduce toxicity. Overall, LY294002 has the potential to be a valuable tool for scientific research and the development of new therapies for various diseases.

Synthesis Methods

LY294002 is a synthetic compound that can be prepared using various methods. One of the most common methods involves the reaction of 6-chloro-2H-chromen-2-one with morpholine and diethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction yields LY294002 as a white solid, which can be purified using column chromatography.

Scientific Research Applications

LY294002 has been extensively used in scientific research to study the role of 6-chloro-3-(4-morpholinylcarbonyl)-2H-chromen-2-one in various cellular processes. 6-chloro-3-(4-morpholinylcarbonyl)-2H-chromen-2-one is a signaling enzyme that is involved in several cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of 6-chloro-3-(4-morpholinylcarbonyl)-2H-chromen-2-one signaling has been implicated in several diseases, including cancer, diabetes, and autoimmune disorders.

properties

IUPAC Name

6-chloro-3-(morpholine-4-carbonyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO4/c15-10-1-2-12-9(7-10)8-11(14(18)20-12)13(17)16-3-5-19-6-4-16/h1-2,7-8H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZIPSNQSMMHFIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-3-(4-morpholinylcarbonyl)-2H-chromen-2-one

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